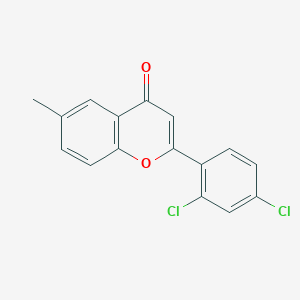

2-(2,4-dichlorophenyl)-6-methyl-4H-chromen-4-one

Description

2-(2,4-Dichlorophenyl)-6-methyl-4H-chromen-4-one is a synthetic flavone derivative characterized by a chromen-4-one backbone substituted with a 2,4-dichlorophenyl group at position 2 and a methyl group at position 6. The dichlorophenyl moiety introduces strong electron-withdrawing effects, while the methyl group enhances lipophilicity.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O2/c1-9-2-5-15-12(6-9)14(19)8-16(20-15)11-4-3-10(17)7-13(11)18/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOFLLIVYCQOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-6-methyl-4H-chromen-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 6-methyl-4H-chromen-4-one in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of chroman-4-one derivatives.

Substitution: Introduction of halogen, nitro, or other substituents on the aromatic ring.

Scientific Research Applications

Anticancer Activity

In Vitro Studies : Recent research has demonstrated that derivatives of chromone compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various chromone derivatives against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that compounds with dichloro substitutions exhibited enhanced cytotoxicity compared to their mono-chloro counterparts. Specifically, a compound similar to 2-(2,4-dichlorophenyl)-6-methyl-4H-chromen-4-one showed IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, studies have shown that certain chromone derivatives can inhibit kinases such as EGFR and VEGFR-2, which are crucial for cancer cell survival and angiogenesis .

Enzyme Inhibition

α-Amylase Inhibition : Chromone derivatives have been investigated for their potential as α-amylase inhibitors, which is relevant for managing diabetes. A study highlighted that specific dichloro-substituted chromones demonstrated superior inhibitory activity against α-amylase compared to other analogs. This suggests that This compound could be a promising candidate for further development as an anti-diabetic agent .

Antioxidant Properties : The antioxidant capacity of chromone derivatives has been extensively studied. Compounds like This compound have shown significant radical scavenging activities in assays such as DPPH and ABTS. These activities are attributed to the presence of electron-donating groups on the chromone structure, which enhance their ability to neutralize free radicals .

Antimicrobial Activity

Research has also explored the antimicrobial properties of chromone derivatives. The compound This compound has been reported to exhibit activity against various bacterial strains and fungi. This antimicrobial effect is likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes within the pathogens .

Summary of Findings

The following table summarizes key findings related to the applications of This compound :

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The dichlorophenyl group in the target compound enhances electrophilicity compared to methoxyphenyl () or hydroxylated analogs (). This may improve interactions with biological targets like enzymes or microbial membranes .

- Chelation Capacity : Hydroxy-substituted derivatives (e.g., ) exhibit metal-binding properties, whereas the target compound’s lack of hydroxyl groups limits such applications .

Antimicrobial Activity:

- Fluorescent chromenone derivatives (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one in ) show antimicrobial activity, but the target’s dichlorophenyl group may enhance potency against resistant strains .

Toxicity Considerations:

Structural Modifications and Activity Trends

- Thiochromenone vs.

- Prenylation : The prenyl group in ’s compound enhances antioxidant activity, a feature absent in the target compound but relevant for natural product-inspired drug design .

Biological Activity

2-(2,4-Dichlorophenyl)-6-methyl-4H-chromen-4-one is a compound within the chromene family, known for its diverse biological activities. This article presents an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological effects of this compound can be attributed to its interaction with various cellular targets:

- Enzyme Inhibition : Similar compounds often inhibit enzymes involved in critical biochemical pathways. For instance, they may target cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.

- Receptor Binding : The compound may bind to specific receptors, leading to downstream signaling changes that affect cellular functions such as proliferation and apoptosis.

- Antioxidant Properties : Research indicates that compounds in this class exhibit antioxidant activity, which can protect cells from oxidative stress and damage.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. Studies indicate that dichloro substitutions enhance the lipophilicity of the compound, improving its penetration into bacterial cells and increasing its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as Caco-2 (human colorectal carcinoma) by activating caspase pathways and inhibiting cell migration .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by modulating the TLR4/MAPK signaling pathway. This modulation leads to decreased production of pro-inflammatory cytokines such as IL-6 and TNF-α in in vivo models .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study highlighted the enhanced antimicrobial activity of dichloro-substituted chromenone derivatives compared to their mono-substituted counterparts. The presence of chlorine atoms significantly increased the electrophilicity and reactivity towards microbial targets .

- Anticancer Mechanism Exploration : Another investigation into the anticancer effects revealed that the compound could significantly reduce cell viability in Caco-2 cells through apoptosis induction and cell cycle arrest at G2/M phase .

- Anti-inflammatory Pathway Analysis : A recent study focused on the anti-inflammatory properties of synthesized derivatives showed that one specific derivative effectively inhibited LPS-induced inflammation by downregulating key inflammatory markers in RAW264.7 macrophage cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.